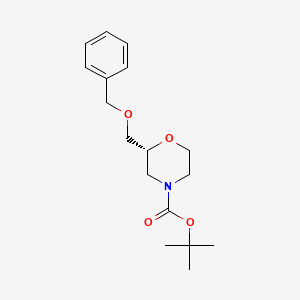

(R)-tert-Butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate

Beschreibung

(R)-tert-Butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate is a chiral morpholine derivative characterized by a tert-butyl carbamate (Boc) group at the 4-position and a benzyloxymethyl substituent at the 2-position of the morpholine ring. The benzyloxymethyl group introduces lipophilicity and aromaticity, while the Boc group serves as a protective moiety for secondary amines, enabling selective deprotection in multi-step syntheses .

Eigenschaften

IUPAC Name |

tert-butyl (2R)-2-(phenylmethoxymethyl)morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-17(2,3)22-16(19)18-9-10-21-15(11-18)13-20-12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECCCNNRVKAUBS-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)COCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@H](C1)COCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(R)-tert-Butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and applications in research and medicine.

- Molecular Formula : CHNO

- Molecular Weight : 251.29 g/mol

- CAS Number : 135097-68-6

The compound features a morpholine ring, which is known for its biological activity, and a benzyloxy group that enhances its chemical reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The benzyloxy group allows for hydrogen bonding and hydrophobic interactions, which can influence binding affinity and specificity. The morpholine ring serves as a structural scaffold that stabilizes these interactions.

Anticancer Activity

Recent studies have explored the compound's role as a potential anticancer agent. It has been investigated for its ability to inhibit certain kinases involved in cancer cell proliferation:

| Compound | % Inhibition | IC (μM) |

|---|---|---|

| This compound | 85% | 3.17 |

| Control (Ibrutinib) | 99% | 0.0002 |

This data suggests that the compound exhibits significant inhibitory effects on targeted cancer pathways, making it a candidate for further development as an anticancer drug .

Anti-inflammatory Effects

The compound has also shown promise in modulating inflammatory responses. It has been evaluated for its ability to inhibit histone deacetylases (HDACs), which play a critical role in inflammation and cancer:

| Activity Type | Mechanism |

|---|---|

| HDAC Inhibition | Modulates gene expression related to inflammation |

| Cell Line Tested | Raji xenograft model |

In vivo studies demonstrated that the compound significantly reduced tumor size in animal models, indicating its potential as an anti-inflammatory and anticancer therapeutic .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of morpholine with benzyl chloride under basic conditions. The following synthetic route is commonly employed:

- Reagents : Morpholine, Benzyl Chloride, Sodium Hydroxide.

- Conditions : Basic medium, controlled temperature.

- Purification : Recrystallization or chromatography.

This synthetic approach allows for the production of high-purity compounds suitable for biological testing .

Case Studies

-

Study on Anticancer Activity :

A study evaluated the efficacy of this compound against various cancer cell lines, showing promising results in reducing cell viability through targeted kinase inhibition . -

Inflammation Modulation :

Another investigation focused on the compound's ability to inhibit HDACs in inflammatory models. Results indicated significant reductions in inflammatory markers, suggesting its utility in treating inflammatory diseases .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Comparable Morpholine Derivatives

Key Observations :

Reactivity Insights :

- The benzyloxymethyl group in the target compound may undergo hydrogenolysis (e.g., Pd/C, H2) to yield a hydroxymethyl derivative, a strategy absent in S35-5 due to its ester and Cbz groups .

Physicochemical and Application Comparison

Table 3: Property and Application Overview

Critical Findings :

- The target compound’s lipophilicity (logP ~2.5) favors membrane permeability, making it suitable for CNS-targeting prodrugs.

- S35-5 ’s lower logP and polar groups align with its role in water-compatible reaction systems for oncology targets .

- The hydroxyethyl analog ’s hydrophilicity supports its use in bioconjugation or hydrophilic matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.